![molecular formula C20H13ClFN3O B2999219 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide CAS No. 1164468-07-8](/img/structure/B2999219.png)
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide” is a chemical compound. It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The chemical structure of the molecules was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry tools. For instance, molecular docking simulation can be used to evaluate the theoretical binding affinities .Applications De Recherche Scientifique
Potential as a Kinase Inhibitor
A notable application involves the development of selective and orally efficacious inhibitors targeting the Met kinase superfamily. Such compounds, including closely related chemical structures, have been identified as potent Met kinase inhibitors, with modifications improving enzyme potency, aqueous solubility, and kinase selectivity. These inhibitors demonstrate promising in vivo efficacy in tumor models, leading to advancements into clinical trials for potential cancer therapies (Schroeder et al., 2009).
Antitubercular and Antibacterial Properties
Research has also explored the synthesis of novel carboxamide derivatives with significant antitubercular and antibacterial activities. These compounds, including related derivatives, show more potent activity against specific bacterial strains compared to reference drugs, indicating their potential in developing new antimicrobial agents (Bodige et al., 2020).
Crystal Structure and Physicochemical Properties
The compound's structure and properties have been examined through various methods, including X-ray diffraction and DFT studies. These analyses provide insights into the molecule's conformation and physicochemical characteristics, offering valuable information for designing drugs with optimized properties (Qin et al., 2019).
Applications in Synthesis and Material Science
Additional research highlights the compound's role in the synthesis of new materials and chemical intermediates. For instance, studies on water-mediated synthesis techniques and non-linear optical properties reveal potential applications in material science, particularly in developing materials with unique electronic and optical features (Jayarajan et al., 2019).
Role in Developing Fluorescent Chemosensors
The compound has also contributed to developing selective and sensitive fluorescent chemosensors for detecting metal ions in neutral buffer aqueous solutions. Such chemosensors can significantly impact environmental monitoring and biomedical diagnostics by enabling precise and efficient detection of specific ions (Guo et al., 2004).
Safety and Hazards
According to the Safety Data Sheets, this compound is used for industrial and scientific research uses . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . It is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as serine/threonine kinase , which plays a crucial role in the MAP kinase signal transduction pathway .
Mode of Action
For instance, some compounds inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
For example, some compounds selectively inhibit toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity against various microbial strains .
Propriétés
IUPAC Name |
6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-18-10-5-13(11-23-18)20(26)24-19-17-4-2-1-3-14(17)12-25(19)16-8-6-15(22)7-9-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKUSZKWMJUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C3=CN=C(C=C3)Cl)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
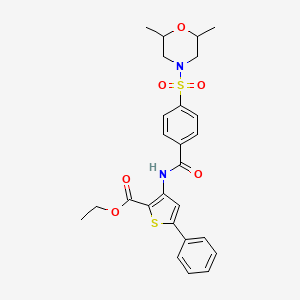


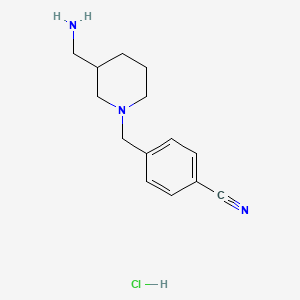
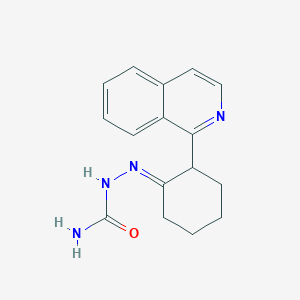
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2999145.png)

![1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2999149.png)
![ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999151.png)
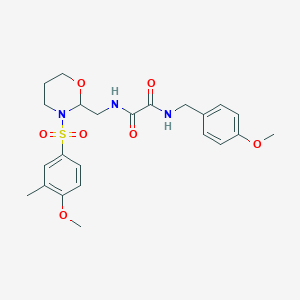
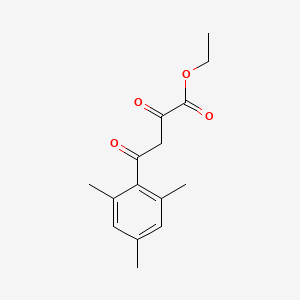
![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyridazin-3-yl)azetidin-3-amine](/img/structure/B2999155.png)
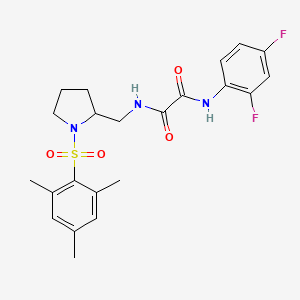
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)
